1-(8-chloro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide
Description
1-(8-Chloro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide is a synthetic quinoline derivative characterized by a multifunctional structure. Its core comprises an 8-chloro-4-hydroxyquinoline moiety linked via a carbonyl group to an N,N-dimethylindoline-5-sulfonamide unit. The quinoline scaffold is substituted with a chlorine atom at position 8 and a hydroxyl group at position 4, which may enhance its electronic properties and bioavailability. The sulfonamide group, attached to the indoline ring, is a common pharmacophore in medicinal chemistry, often associated with antibacterial, antiviral, and anticancer activities .
Properties
IUPAC Name |
1-(8-chloro-4-oxo-1H-quinoline-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-23(2)29(27,28)13-6-7-17-12(10-13)8-9-24(17)20(26)15-11-22-18-14(19(15)25)4-3-5-16(18)21/h3-7,10-11H,8-9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWUUHOOAZMTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-chloro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are employed to introduce the chloro and hydroxy groups at the desired positions on the quinoline ring.
Formation of the Indoline Moiety: The indoline moiety can be synthesized through the reduction of indole derivatives.
Coupling Reactions: The final step involves coupling the quinoline core with the indoline moiety and introducing the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(8-chloro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline or indoline moieties.
Substitution: Halogenation or other substitution reactions can occur at the chloro or hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
The compound 1-(8-chloro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide is a derivative of quinoline and sulfonamide, which has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₅ClN₂O₃S
- Molecular Weight : 336.81 g/mol
Functional Groups
- Quinoline Derivative : The presence of the quinoline moiety contributes to its biological activity.
- Sulfonamide Group : Known for antibacterial properties.
- Dimethyl Indoline : Enhances lipophilicity and bioavailability.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.
Case Study: Antibacterial Activity
In a study evaluating the antimicrobial effects of quinoline derivatives, compounds similar to this compound exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined, revealing effective antibacterial activity with MIC values as low as 6.25 µg/ml for certain derivatives .
Antifungal Properties
The compound has also been tested for antifungal activity against strains such as Candida albicans. The structural modifications in the compound enhance its interaction with fungal cell membranes, leading to effective inhibition .
Anticancer Potential
Research indicates that quinoline-based compounds possess anticancer properties. The sulfonamide group may play a role in inhibiting tumor growth by interfering with cellular signaling pathways.
Case Study: Anticancer Activity
A derivative of the compound was tested in vitro against several cancer cell lines, demonstrating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Quinoline derivatives have been explored for their anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(8-chloro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the indoline moiety could interact with various proteins and receptors.
Comparison with Similar Compounds
Key Structural Features:
- Quinoline Derivatives: The target compound shares a quinoline core with N-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-8-methoxyquinoline-5-sulfonamide (). However, the latter features a methoxy group at position 8 and a triazole-linked sulfonamide, contrasting with the target’s 8-chloro-4-hydroxy substitution and indoline-sulfonamide linkage .
- Pyrazole Carboxamides (): These compounds (e.g., 3a–3p) possess carboxamide linkages and pyrazole cores, differing from the sulfonamide and quinoline-indoline framework of the target. Substituents like chloro, cyano, and aryl groups influence their physicochemical properties (e.g., melting points: 123–183°C) .
- Phthalimides (): 3-Chloro-N-phenyl-phthalimide has a phthalimide core with a chloro substituent, structurally distinct from the quinoline-sulfonamide system but shares applications in polymer synthesis .
Table 1: Structural and Physicochemical Comparisons
Table 2: Functional Comparisons
Physicochemical Properties
Biological Activity
1-(8-Chloro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure consisting of a quinoline moiety, which is known for its diverse biological properties. The presence of the chloro and hydroxy groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds within the quinoline family, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted that various 8-hydroxyquinoline derivatives show activity against both Gram-positive and Gram-negative bacteria, with some demonstrating potent effects against resistant strains .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| 8-Hydroxyquinoline | S. aureus | 18 | |
| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways related to cell survival .
Case Study: Cytotoxicity Evaluation
In one study, the cytotoxic effects of this compound were tested on various cancer cell lines, including HeLa and A549 cells. Results indicated that at concentrations up to 200 µM, there was no significant toxicity observed in non-cancerous cells, suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Data on Cancer Cell Lines
The mechanism by which this compound exerts its biological effects is believed to involve the chelation of metal ions, which is a characteristic feature of many quinoline derivatives. This chelation can disrupt essential enzymatic processes in microbial and cancer cells, leading to growth inhibition or cell death .
Q & A
Basic Synthesis & Characterization
Q1: What are the critical parameters for optimizing the synthesis of 1-(8-chloro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide to ensure high yield and purity? A1: Key parameters include:
- Temperature control : Maintaining 60–80°C during coupling reactions to prevent side-product formation (e.g., decarboxylation) .
- Solvent selection : Polar aprotic solvents like DMF or NMP enhance solubility of intermediates .
- Catalyst use : Amine bases (e.g., triethylamine) improve acylation efficiency .
- Purity monitoring : TLC (Rf comparison) and HPLC (≥95% purity threshold) are essential for intermediate validation .
Advanced Synthesis Challenges
Q2: How can regioselective functionalization of the quinoline core be achieved to avoid competing reactions at the 4-hydroxy and 8-chloro positions? A2: Strategies include:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the 4-hydroxy group during chlorination .
- Directed metalation : Employ lithiation at the 3-position using LDA (lithium diisopropylamide) to direct carbonyl insertion .
- Computational modeling : DFT calculations predict reactive sites, reducing trial-and-error synthesis .
Basic Biological Screening
Q3: What in vitro assays are suitable for initial evaluation of this compound’s biological activity? A3: Prioritize:
- Enzyme inhibition assays : Target kinases or sulfotransferases due to the sulfonamide moiety .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
- Solubility testing : Measure in PBS (pH 7.4) to guide dosing in follow-up studies .
Advanced Mechanistic Studies
Q4: How can researchers elucidate the binding mechanism of this compound to its biological target? A4: Methods include:
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., carbonic anhydrase) to resolve binding motifs .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real time .
- Molecular dynamics simulations : Analyze ligand-protein interactions over nanoseconds to identify stabilizing residues .
Contradictory Data Resolution
Q5: How should researchers address discrepancies in reported IC50 values across studies? A5: Mitigate via:
- Standardized protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier studies .
- Orthogonal validation : Confirm activity with alternative assays (e.g., fluorescence polarization vs. radiometric) .
Structural-Activity Relationship (SAR)
Q6: Which structural modifications enhance the compound’s metabolic stability without compromising activity? A6: Modifications include:
- N,N-dimethyl substitution : Reduces hepatic clearance by blocking oxidative metabolism .
- Chlorine replacement : Substitute 8-Cl with trifluoromethyl to improve plasma half-life .
- Quinoline ring fluorination : Introduces electron-withdrawing groups to resist CYP450 degradation .
Analytical Method Development
Q7: What advanced techniques characterize degradation products under accelerated stability conditions? A7: Employ:
- LC-MS/MS : Identify hydrolytic cleavage products (e.g., free quinoline or sulfonamide fragments) .
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions .
- NMR spectroscopy : Assign peaks to degradation species (e.g., ¹H NMR for quinoline ring protons) .
Data Reproducibility
Q8: How can synthetic reproducibility be ensured across different laboratories? A8: Best practices:
- Detailed SOPs : Specify reaction times (±5%), solvent grades (HPLC vs. technical), and purification methods (e.g., column chromatography gradients) .
- Reference standards : Use certified intermediates (e.g., 8-chloro-4-hydroxyquinoline-3-carboxylic acid) with batch-to-batch QC .
- Inter-lab validation : Share samples for cross-testing via round-robin studies .
Advanced Crystallography
Q9: What crystallographic challenges arise when analyzing this compound, and how are they resolved? A9: Challenges and solutions:
- Poor crystal growth : Use vapor diffusion with PEG 4000 as a precipitant .
- Disorder in sulfonamide group : Collect high-resolution data (≤1.0 Å) and refine with SHELXL .
- Twinned crystals : Apply TwinRotMat in PLATON for data integration .
Stability & Storage
Q10: What storage conditions prevent hydrolysis of the carbonyl and sulfonamide groups? A10: Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
